ent-8(17),13-二烯-16,15-内酯-19-酸葡萄糖基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

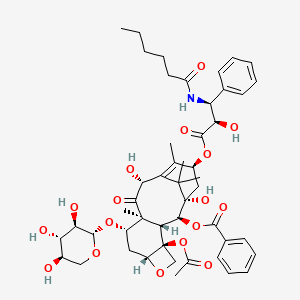

Ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester is a useful research compound. Its molecular formula is C26H38O9 and its molecular weight is 494.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

细胞毒性和诱导细胞凋亡的药物

糖苷,包括阿卡西酸型皂苷 (AATS),已显示出作为细胞毒性和诱导细胞凋亡的药物的潜力。这些化合物源自豆科植物,由于其诱导癌细胞死亡的能力而在癌症治疗中显示出潜力。这些糖苷的特定构型和酯化模式,例如具有 (6S) 构型和各种寡糖部分的糖苷,对其生物活性至关重要。与 ent-8(17),13-二烯-16,15-内酯-19-酸葡萄糖基酯的相关性在于结构相似性和类似生物活性的潜力,使其成为抗癌研究的候选者 (Lacaille‐Dubois 等人,2011)。

药物代谢中的酶促作用

对酯酶(包括参与药物代谢的酯酶)的研究突出了酯和糖基酯水解在激活或解毒治疗药物中的重要性。这一研究领域对于理解药物在体内的处理方式以及开发具有优化药代动力学特征的新治疗剂至关重要。与 ent-8(17),13-二烯-16,15-内酯-19-酸葡萄糖基酯的相关性可能涉及它作为特定酯酶的底物或抑制剂的潜力,从而影响药物的功效和安全性 (Fukami 和 Yokoi,2012)。

植物和环境健康

对多糖(如葡聚糖和木聚糖)及其热解产物的研究揭示了糖基酯在环境和农业中的应用。了解这些化合物的热解行为可以为生物燃料和环保农药的开发提供信息。结构和功能的相似性表明 ent-8(17),13-二烯-16,15-内酯-19-酸葡萄糖基酯可以在这些领域中得到应用,为可持续农业和能源生产做出贡献 (Ponder 和 Richards,2010)。

未来方向

作用机制

Target of Action

The primary target of the compound 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide, also known as ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester, is lipopolysaccharide-activated macrophages . Macrophages play a crucial role in the immune system, responsible for detecting, engulfing and destroying pathogens and apoptotic cells.

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . Nitric oxide is a reactive free radical which acts as a bioregulatory agent and, despite its high reactivity, is a fundamental part of several key physiological processes.

Biochemical Pathways

The inhibition of nitric oxide production affects the nitric oxide synthases (NOS) pathway . This pathway is critical in several physiological and pathological processes. The downstream effects of this inhibition are yet to be fully understood and are a topic of ongoing research.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone has been reported , which could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the inhibition of nitric oxide production . This can modulate the immune response, as nitric oxide is involved in various immune processes, including the regulation of immune cell activation and direct antimicrobial, antiviral, and antitumor activities.

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMGXPVENJOYMP-JXXQLXEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

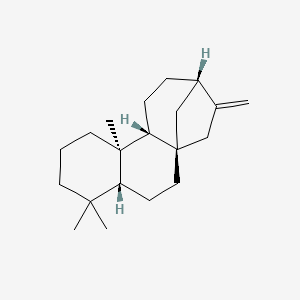

![(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B1151648.png)

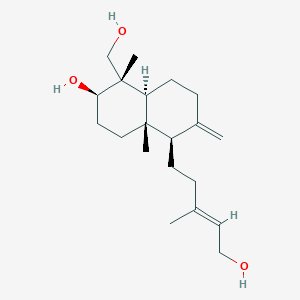

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151660.png)

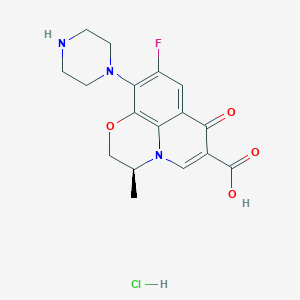

![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)